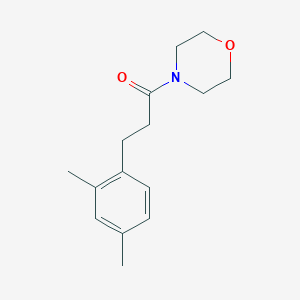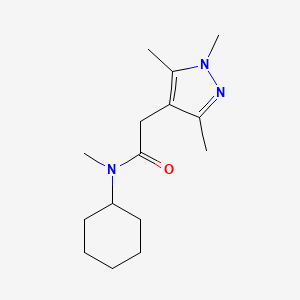
2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole, also known as AEO, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. AEO belongs to the class of oxadiazoles and has a five-membered ring containing one nitrogen and two oxygen atoms.
Mécanisme D'action
The precise mechanism of action of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is not fully understood. However, it is believed that 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole exerts its therapeutic effects by modulating various cellular pathways. 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been found to reduce the levels of pro-inflammatory cytokines, which may explain its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been found to be stable under various experimental conditions, making it a reliable research tool. However, one limitation of using 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is its limited solubility in water, which may affect its bioavailability in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the precise mechanism of action of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in cancer cells and to determine its efficacy in vivo. Another area of interest is the use of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole may have potential as a novel anti-inflammatory agent, and further studies are needed to determine its efficacy in various inflammatory diseases.
Conclusion:
In conclusion, 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been studied for its antibacterial, antifungal, and antitumor properties, as well as its neuroprotective and anti-inflammatory effects. While the precise mechanism of action of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is not fully understood, it is believed to modulate various cellular pathways to exert its therapeutic effects. Further research is needed to fully elucidate the potential of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be achieved through a multistep process involving the reaction of 2-bromoethylamine hydrobromide with ethyl hydrazinecarboxylate, followed by cyclization with triphosgene. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an antibacterial, antifungal, and antitumor agent. 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-10-12-13-11(15-10)9-14-7-5-3-4-6-8-14/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGESPYMKGVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)


![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)

![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)


![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)